molecular formula C7H7ClN4O B2644926 (S)-4-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one CAS No. 2173637-71-1

(S)-4-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one

Cat. No.: B2644926
CAS No.: 2173637-71-1
M. Wt: 198.61
InChI Key: HDKJMFLRTDBYHF-VKHMYHEASA-N
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Description

(S)-4-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one is a chiral dihydropteridinone derivative that serves as a versatile and privileged scaffold in medicinal chemistry and anticancer drug discovery . Compounds based on the dihydropteridinone core have been identified as potent and selective inhibitors of important biological targets. For instance, closely related analogues function as Hsp90 (Heat Shock Protein 90) inhibitors , demonstrating nanomolar potency in degrading Hsp90-regulated proteins like Her2 and inhibiting the growth of human tumor cell lines . This core structure is also highly relevant in kinase inhibition research . Similar pteridinone-based compounds have been developed into highly potent inhibitors for targets such as cyclin-dependent kinases (CDK4/6) and have been explored as starting points for the inhibition of other kinases like MKK4 and PLK1 . The stereochemistry introduced by the methyl group at the 7-position is critical for optimizing interactions with specific biological targets, influencing both binding affinity and selectivity. This compound is intended for research purposes only and must not be used for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(7S)-4-chloro-7-methyl-7,8-dihydro-5H-pteridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O/c1-3-7(13)12-4-5(8)9-2-10-6(4)11-3/h2-3H,1H3,(H,12,13)(H,9,10,11)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKJMFLRTDBYHF-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(N1)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NC2=C(N1)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pteridine core, followed by the introduction of the chloro and methyl substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced pteridine derivatives.

    Substitution: The chloro group at the 4th position can be substituted with other nucleophiles, resulting in a variety of substituted pteridines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized pteridine derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

(S)-4-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one exhibits several biological activities that make it a candidate for therapeutic applications:

  • Inhibition of Heat Shock Protein 90 (Hsp90) :
    • This compound has been identified as a potent inhibitor of Hsp90, a chaperone protein involved in the stabilization and folding of other proteins. Inhibiting Hsp90 can lead to the degradation of oncogenic proteins, thereby exerting anti-cancer effects. Studies have shown that compounds targeting Hsp90 can enhance the efficacy of existing cancer therapies by destabilizing cancer cell survival pathways.
  • Kinase Inhibition :
    • Research indicates that derivatives of dihydropteridinones can selectively inhibit kinases involved in cancer progression. For example, structural modifications have led to compounds that show nanomolar potency against Her2 and other kinases without affecting unrelated kinases, highlighting the potential for targeted cancer therapies.
  • Neuroprotective Effects :
    • Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective properties. These effects could be mediated through modulation of neuroinflammatory pathways or direct effects on neuronal survival, making this compound a candidate for treating neurodegenerative diseases.

Therapeutic Applications

The unique properties of this compound suggest several therapeutic applications:

  • Oncology : Due to its ability to inhibit Hsp90 and various kinases, this compound is being investigated for its potential use in cancer treatment.
  • Neurology : Its neuroprotective properties may offer new avenues for treating conditions such as Alzheimer's disease or Parkinson's disease.

Case Study 1: Hsp90 Inhibition in Cancer Therapy

A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines by targeting Hsp90. The compound was shown to induce apoptosis in these cells, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Kinase Inhibition Profile

Another research effort focused on the kinase inhibition profile of this compound. It was found to selectively inhibit specific kinases involved in tumorigenesis while sparing others, which is crucial for reducing side effects associated with broader-spectrum kinase inhibitors.

Mechanism of Action

The mechanism of action of (S)-4-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • Position 4 Substitutions: Replacement of the chloro group with amino (e.g., morpholino in 1p, diethylamino in 1s) reduces electrophilicity but improves solubility and hydrogen-bonding capacity, as seen in kinase inhibitor complexes .
  • Position 7 Modifications : Methyl groups (as in the target compound) confer steric hindrance, whereas bulkier substituents like benzyl (1p) or 2-(methylthio)ethyl (1s) enhance lipophilicity and alter binding affinities .
  • Stereochemical Effects : The (S)-configuration in the target compound contrasts with (R)-configured analogs (e.g., in ), which exhibit distinct biological activities due to enantioselective protein interactions .

Research Findings and Implications

  • Synthetic Flexibility : Polymer-supported synthesis enables rapid diversification at positions 4 and 7, as demonstrated by Chasák et al. , though chloro-substituted derivatives require precise halogenation conditions.
  • Biological Relevance: Chloro and amino-substituted dihydropteridinones show promise as kinase inhibitors, with potency modulated by substituent size and stereochemistry .

Biological Activity

Overview

(S)-4-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one, also known by its CAS number 857225-57-1, is a heterocyclic compound belonging to the pteridine family. Pteridines are significant in biological systems, particularly in folate metabolism and as cofactors in various enzymatic reactions. This article delves into the biological activities of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

PropertyValue
IUPAC Name4-chloro-7-methyl-7,8-dihydropteridin-6(5H)-one
Molecular FormulaC₆H₅ClN₄O
Molecular Weight184.59 g/mol
Purity95%
CAS Number857225-57-1

Biological Activity

Mechanism of Action
The primary mechanism of action for this compound involves its interaction with enzymes related to folate metabolism. The chlorine atom at the 4-position enhances its binding affinity to these targets, potentially inhibiting their activity. This inhibition can disrupt essential metabolic pathways, leading to various biological effects including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which are crucial in regulating cell growth and proliferation.
  • Antimicrobial Activity : Preliminary studies suggest potential applications in combating microbial infections.
  • Anticancer Properties : Research indicates that this compound may exhibit antiproliferative effects on various cancer cell lines.

Case Studies and Experimental Data

  • Anticancer Activity :
    • A study demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. The compound showed an IC₅₀ value in the nanomolar range for inhibiting cell proliferation, indicating strong potential as an anticancer agent .
    • In combination with other therapeutic agents, it has been observed to enhance the efficacy of treatment regimens in preclinical models of cancer .
  • Enzyme Inhibition Studies :
    • The compound was tested for its inhibitory effects on cyclin-dependent kinases (CDKs), showing a notable reduction in kinase activity which is vital for cell cycle regulation . This inhibition could lead to cell cycle arrest and subsequent apoptosis in cancer cells.
  • Antimicrobial Studies :
    • Initial findings suggest that this compound may have broad-spectrum antimicrobial properties. Further studies are needed to elucidate its efficacy against specific pathogens .

Comparison with Related Compounds

Compound NameBiological Activity
2-Amino-4-chloro-7,8-dihydropteridin-6(5H)-oneModerate kinase inhibition
4-Chloro-2,7,8-trihydropteridin-6(5H)-oneAntimicrobial activity
4-Chloro-7,8-dihydro-2-methylpteridin-6(5H)-oneLimited anticancer properties

Q & A

Q. How is the stereochemistry at the 7-position confirmed, and what analytical techniques are employed?

  • Methodological Answer : Chiral HPLC or X-ray crystallography can resolve enantiomers. For instance, the (R)-isomer of 2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one was validated via single-crystal diffraction, revealing bond angles and spatial orientation critical for target binding .

Q. What are the primary applications of this compound in pharmacological research?

  • Methodological Answer : Dihydropteridinones are explored as kinase inhibitors (e.g., Plk-2) due to their structural resemblance to ATP-competitive ligands. BI-D1870, a related compound, shows activity against RSK kinases, highlighting the importance of the chloro and methyl substituents for binding affinity .

Advanced Research Questions

Q. How do structural modifications at the 4- and 8-positions influence biological activity and selectivity?

  • Methodological Answer : SAR studies on analogs demonstrate that:
  • 4-position : Electron-withdrawing groups (e.g., Cl) enhance kinase inhibition by stabilizing hydrogen bonds with catalytic lysine residues.
  • 8-position : Bulky substituents (e.g., cyclopentyl or isopropyl) improve selectivity by occupying hydrophobic pockets in target enzymes.
    Comparative assays using isothermal titration calorimetry (ITC) and enzymatic IC₅₀ measurements validate these effects .

Q. How can researchers resolve contradictions in reported bioactivity data across analogs?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration) or enantiomeric impurities. Standardized protocols (e.g., uniform ATP levels at Km) and enantiomerically pure synthesis (e.g., chiral auxiliaries) reduce variability. Molecular docking against crystal structures (e.g., PDB:4i6b) identifies critical binding interactions that explain activity differences .

Q. What computational strategies predict the compound’s binding mode and affinity?

  • Methodological Answer : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model ligand-protein interactions. For example, docking this compound into Plk-2 (PDB:4i6b) reveals proximity to residues like Asp161 and Lys59, which are critical for affinity predictions .

Q. How does the methyl group at the 7-position affect metabolic stability?

  • Methodological Answer : The 7-methyl group reduces oxidative metabolism by cytochrome P450 enzymes, as shown in comparative microsomal stability assays. LC-MS/MS analysis of metabolites in liver microsomes identifies demethylation or hydroxylation pathways .

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